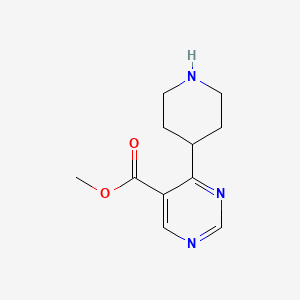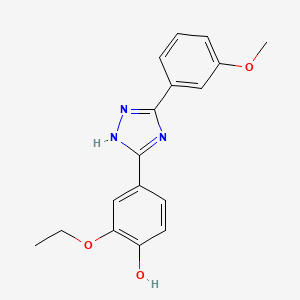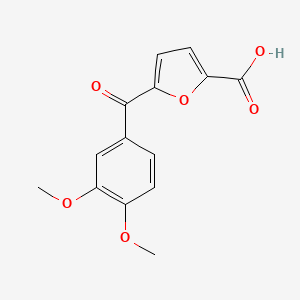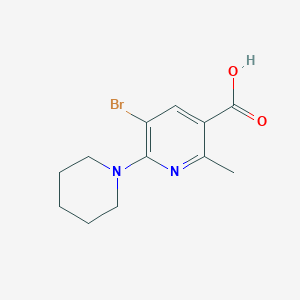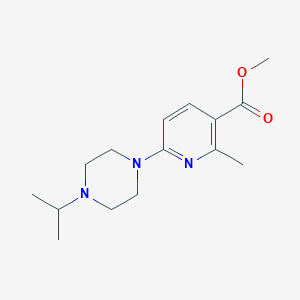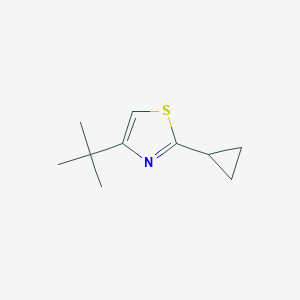
4-(tert-Butyl)-2-cyclopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-cyclopropylthiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a cyclopropyl group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a cyclopropyl ketone with a thioamide under acidic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-cyclopropylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-cyclopropylthiazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, influencing their activity. The bulky tert-butyl group can affect the binding affinity and selectivity of the compound, while the cyclopropyl group can introduce strain and rigidity, impacting the overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: A phenolic compound with a tert-butyl group.
4-tert-Butylcatechol: A catechol derivative with a tert-butyl group.
4-tert-Butylaniline: An aniline derivative with a tert-butyl group.
Uniqueness
4-(tert-Butyl)-2-cyclopropylthiazole is unique due to the presence of both a thiazole ring and a cyclopropyl group, which are not commonly found together in other compounds. The combination of these structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15NS |
|---|---|
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
4-tert-butyl-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)8-6-12-9(11-8)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Clé InChI |
SKIRUDVVJYJOCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


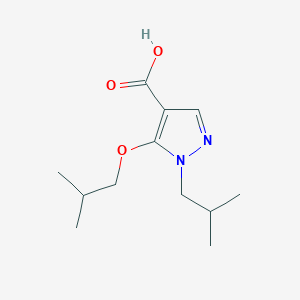
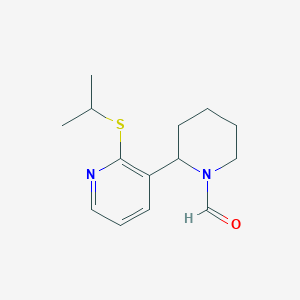

![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)



![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
